3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride
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Overview
Description
3-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a complex organic compound with significant applications in scientific research and industry. This compound is known for its unique chemical structure and its role in various chemical reactions and biological processes.
Mechanism of Action
Target of Action
Lenalidomide, also known as “3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride”, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It primarily targets the immune system and cancer cells, promoting malignant cell death and enhancing host immunity .
Mode of Action
Lenalidomide works through various mechanisms of action. It induces apoptosis, inhibits angiogenesis, suppresses the secretion of cytokines, and inhibits cell proliferation . It also enhances the activity of immune cells, particularly natural killer (NK) cells and T cells .
Biochemical Pathways
Lenalidomide affects multiple biochemical pathways. It inhibits the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines . It also inhibits angiogenesis, preventing the formation of new blood vessels that supply nutrients to tumors .
Pharmacokinetics
Lenalidomide undergoes hydrolysis in human plasma to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide . Unchanged lenalidomide is the predominant circulating drug form, with metabolites accounting for less than five percent of the parent drug levels in the circulation . The drug is primarily excreted via the kidneys .
Result of Action
The molecular and cellular effects of lenalidomide’s action include the induction of apoptosis in cancer cells, inhibition of angiogenesis, modulation of cytokine production, and enhancement of immune cell activity . These effects contribute to its antineoplastic, anti-angiogenic, and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lenalidomide. For example, renal function can affect the drug’s pharmacokinetics, with impaired renal function potentially requiring dose adjustments . Additionally, the drug’s efficacy can be influenced by the patient’s immune status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Lenalidomide N-(3-aminopropanoyl) hydrochloride interacts with various enzymes, proteins, and other biomolecules. It promotes malignant cell death and enhances host immunity .
Cellular Effects
Lenalidomide N-(3-aminopropanoyl) hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of certain cancer cells and stimulate the activity of T cells and natural killer cells .
Molecular Mechanism
The molecular mechanism of action of lenalidomide N-(3-aminopropanoyl) hydrochloride involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lenalidomide N-(3-aminopropanoyl) hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of lenalidomide N-(3-aminopropanoyl) hydrochloride vary with different dosages in animal models. Studies have shown that it has a dose-dependent effect on tumor growth, with higher doses leading to a more significant reduction in tumor size .
Metabolic Pathways
Lenalidomide N-(3-aminopropanoyl) hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Lenalidomide N-(3-aminopropanoyl) hydrochloride is transported and distributed within cells and tissues in a manner that is still being researched . It is known to interact with certain transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of lenalidomide N-(3-aminopropanoyl) hydrochloride and its effects on activity or function are areas of active research . It is believed to be localized to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride typically involves multiple steps, starting with the reaction of phthalic anhydride with 2,6-dioxopiperidine to form an intermediate compound. This intermediate is then further reacted with amino propanamide under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a probe to understand cellular processes and pathways.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility allows for its incorporation into different manufacturing processes.
Comparison with Similar Compounds
Lenalidomide: A closely related compound with similar applications in medicine and research.
Thalidomide: Another structurally similar compound known for its use in treating certain medical conditions.
Uniqueness: 3-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride stands out due to its specific chemical structure and reactivity, which allows for unique applications in various fields.
Properties
IUPAC Name |
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4.ClH/c17-7-6-14(22)18-11-3-1-2-9-10(11)8-20(16(9)24)12-4-5-13(21)19-15(12)23;/h1-3,12H,4-8,17H2,(H,18,22)(H,19,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKOXJHPHVROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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